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The advent of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1980, a chiral
diphosphine ligand developed by Ryoji Noyori and his collaborators, marked a pivotal moment
in the field of asymmetric synthesis.[1] Its C2-symmetric, atropisomeric structure, arising from
restricted rotation about the C-C bond connecting the two naphthalene rings, provided an
unprecedented level of stereochemical control in a variety of metal-catalyzed reactions. This
technical guide delves into the seminal early applications of the (R)-enantiomer of BINAP,
showcasing its profound impact on the synthesis of enantiomerically enriched compounds. We
will explore the pioneering work in asymmetric hydrogenation, isomerization, and
intramolecular Heck reactions, presenting key quantitative data, detailed experimental
protocols, and visual representations of the underlying processes.

Asymmetric Hydrogenation: A Revolution in
Stereoselective Reductions

The catalytic asymmetric hydrogenation of unsaturated compounds using ruthenium-(R)-
BINAP complexes was one of the earliest and most impactful applications of this novel ligand.
This technology provided a highly efficient and practical method for the synthesis of chiral
alcohols and other reduced products with exceptional levels of enantiomeric excess (e.e.).

Hydrogenation of Functionalized Ketones
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Noyori and his group demonstrated the remarkable efficacy of Ru-(R)-BINAP catalysts for the

asymmetric hydrogenation of 3-keto esters, a class of compounds readily available and

synthetically versatile.[2] This reaction provided a direct route to optically active B-hydroxy

esters, which are valuable chiral building blocks.

Table 1: Asymmetric Hydrogenation of 3-Keto Esters with Ru-(R)-BINAP Complexes

H2
Substr Cataly Solven Pressu Temp Time Yield e.e. Refere
ate st t re (°C) (h) (%) (%) nce
(atm)
Methyl RuCl
Y 2l Methan
acetoac R)- | 100 20-30 12 >98 99 (R) [2]
0
etate BINAP]
Ethyl RuClI2[(
acetoac  R)- Ethanol 100 25 48 100 98 (R) [2]
etate BINAP]
Methyl
RuBrz[(
3- Methan
R)- 100 25 24 100 99 (R) [2]
oxopent ol
BINAP]
anoate
Methyl RuClIz[( Methan
benzoyl R)- ol/CH2C 100 50 20 100 92 (R) [2]
acetate BINAP] I2

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate[3][4]
This procedure is adapted from the work of Noyori and his coworkers.

Catalyst Preparation: [(R)-BINAP]RuCl:

A solution of [RuClz(cod)]n (cod = 1,5-cyclooctadiene) and a stoichiometric amount of (R)-

BINAP in toluene is heated at reflux under an argon atmosphere for 2 hours. The resulting
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solution is then concentrated, and the catalyst is precipitated by the addition of hexane. The
solid is collected by filtration, washed with hexane, and dried under vacuum.

Hydrogenation Procedure

e A 100-mL glass autoclave is charged with a solution of methyl acetoacetate (1.16 g, 10
mmol) in anhydrous, degassed methanol (20 mL).

e The RuCI;[(R)-BINAP] catalyst (8.3 mg, 0.01 mmol, S/C = 1000) is added to the solution
under a stream of argon.

e The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with
hydrogen to 100 atm.

e The reaction mixture is stirred at 30°C for 12 hours.
» After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

e The residue is purified by distillation to afford methyl (R)-3-hydroxybutanoate.

Catalytic Cycle

Hydride
Insertion

[RuH(Substrate)((R)-BINAP)J+ [Ru(Alkyl)((R)-BINAP)]

—»(_ Chiral Alcohol
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Caption: Catalytic cycle for the Ru-(R)-BINAP-catalyzed asymmetric hydrogenation of a
ketone.

Hydrogenation of Allylic Alcohols

The enantioselective hydrogenation of allylic alcohols using Ru-(R)-BINAP complexes provided
a powerful tool for the synthesis of chiral saturated alcohols, where the stereochemistry is set
at a carbon atom adjacent to the newly formed stereocenter. A notable early example is the
hydrogenation of geraniol to (R)-citronellol.

Table 2: Asymmetric Hydrogenation of Allylic Alcohols with Ru-(R)-BINAP Complexes

H2
Substr Cataly Solven Pressu Temp Time Yield e.e. Refere
ate st t re (°C) (h) (%) (%) nce
(atm)
] Ru(OAc
Geranio Methan
| )2[(R)- | 30 20 12 97 96 (R) [5]
0
BINAP]
Ru(OAc
Methan
Nerol )2[(R)- | 30 20 12 95 98 (R) [5]
0
BINAP]
(E)-3-
Methyl- Ru(OAc
Methan
2- )2[(R)- 100 25 24 98 95 (R) [5]
0
penten-  BINAP]
1-ol

Experimental Protocol: Asymmetric Hydrogenation of Geraniol[5]

Catalyst Preparation: Ru(OAc)z[(R)-BINAP]

A mixture of [RuClz(cod)]n and (R)-BINAP in toluene is heated, followed by treatment with
sodium acetate in tert-butanol to yield the diacetate complex.
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Hydrogenation Procedure

A solution of geraniol (1.54 g, 10 mmol) in degassed methanol (10 mL) is placed in a
stainless-steel autoclave.

e The Ru(OAc)z[(R)-BINAP] catalyst (8.5 mg, 0.01 mmol, S/C = 1000) is added under an
argon atmosphere.

e The autoclave is purged with hydrogen and then pressurized to 30 atm.
e The mixture is stirred at 20°C for 12 hours.
» After releasing the pressure, the solvent is evaporated.

e The product, (R)-citronellol, is isolated by column chromatography on silica gel.

Asymmetric Isomerization: The Takasago Process
for (-)-Menthol

A landmark industrial application of (R)-BINAP emerged in the early 1980s with the Takasago
International Corporation's process for the synthesis of (-)-menthol.[6][7] This process utilizes a
rhodium-(R)-BINAP catalyzed asymmetric isomerization of the prochiral allylic amine, N,N-
diethylgeranylamine, to the chiral enamine, (R)-N,N-diethyl-3,7-dimethyl-6-octen-1-amine, with
outstanding enantioselectivity.

Table 3: Asymmetric Isomerization of N,N-Diethylgeranylamine

Substra Temp . Convers Referen
Catalyst Solvent Time (h) . e.e. (%)

te (°C) ion (%) ce

N,N- [Rh((R)-

Diethylge  BINAP)

) 80 23 >99 96-99 (R) [6]
ranylami (cod)]CIO

ne 4

Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine (Conceptual)
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Detailed industrial protocols are proprietary, but a representative laboratory-scale procedure is
as follows:

 In a nitrogen-purged flask, [Rh((R)-BINAP)(cod)]CIOa4 (S/C ratio typically > 10,000) is
dissolved in anhydrous THF.

» N,N-diethylgeranylamine is added, and the mixture is heated to 80°C.
e The reaction is monitored by GC until complete conversion is observed.

e The resulting enamine is then hydrolyzed with aqueous acid to afford (R)-(+)-citronellal,
which is subsequently cyclized and hydrogenated to produce (-)-menthol.

(R)-Citronellal Enamine

. [Rh((R)-BINAP)]*

Click to download full resolution via product page

Caption: Workflow for the Takasago synthesis of (-)-menthol.

Asymmetric Intramolecular Heck Reaction

In 1989, pioneering work by both the Shibasaki and Overman groups demonstrated the utility
of (R)-BINAP in palladium-catalyzed asymmetric intramolecular Heck reactions.[8] This
transformation enabled the enantioselective construction of cyclic structures containing
quaternary carbon stereocenters, a significant challenge in organic synthesis.

Shibasaki's Desymmetrization Approach

Shibasaki and coworkers reported the desymmetrization of a prochiral diene via an asymmetric
intramolecular Heck reaction to construct a cis-decalin ring system.

Table 4: Asymmetric Intramolecular Heck Reaction (Shibasaki)
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Substra  Catalyst Temp . Yield Referen
Solvent Time (h) e.e. (%)

te System (°C) (%) ce
Pd(OAC)2

(2)-4-(2- (10

lodophen  mol%),

yl)-4- (R)-

methyl- BINAP NMP 60 24 71 46 [9]

1,6- (12

heptadie mol%),

ne Ag2COs
(2 equiv)

Overman's Quaternary Center Formation

Overman's group developed a method for the enantioselective synthesis of spirocyclic
compounds containing a quaternary carbon center through a similar strategy.

Table 5: Asymmetric Intramolecular Heck Reaction (Overman)

Substra  Catalyst Temp . Yield Referen
Solvent Time (h) e.e. (%)
te System (°C) (%) ce
Pd(OAc)2
(10
mol%),
2-(3- (R)-
Butenyl)-  BINAP
2-(2- (12
(triflyloxy)  mol%), Benzene 50 48 81 80 [10][11]
phenyl)cy  PPhs (20
clopenta mol%),
none Proton
Sponge
(1.2
equiv)
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Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)

» To a solution of the aryl or vinyl triflate/halide substrate in an appropriate anhydrous solvent
(e.g., NMP, benzene) is added the palladium source (e.g., Pd(OAc)2), (R)-BINAP, and a
base (e.g., Ag2COs, Proton Sponge).

e The reaction mixture is degassed and heated under an inert atmosphere until the starting
material is consumed (as monitored by TLC or GC).

e The reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ether), and
filtered through a pad of celite.

o The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSQOa4), and
concentrated in vacuo.

e The crude product is purified by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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